An In-depth Technical Guide to the Chemical Properties of Dipropyl Maleate
An In-depth Technical Guide to the Chemical Properties of Dipropyl Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropyl maleate (B1232345), with the chemical formula C10H16O4, is the dipropyl ester of maleic acid.[1] It is a compound of interest in various chemical syntheses and has potential applications in the pharmaceutical industry, particularly in drug delivery systems. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization and synthesis, and a discussion of its relevance in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of dipropyl maleate is presented below. This data is essential for understanding its behavior in various experimental and industrial settings.
| Property | Value | Reference |
| Molecular Formula | C10H16O4 | [1][2][3][4][5][6] |
| Molecular Weight | 200.23 g/mol | [1][2][3][5][6][7] |
| IUPAC Name | dipropyl (Z)-but-2-enedioate | [1] |
| CAS Number | 2432-63-5 | [1][3] |
| Density | 1.0245 - 1.031 g/cm³ | [2][4][8] |
| Boiling Point | 257.96 - 258.4 °C at 760 mmHg | [2][4] |
| Flash Point | 119.6 °C | [2][4] |
| Refractive Index | 1.443 - 1.448 | [2][4][8] |
| Vapor Pressure | 0.0138 mmHg at 25 °C | [2][4] |
| Water Solubility | Slightly soluble | [9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of dipropyl maleate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | |||
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.1 | Singlet | 2H | Olefinic Protons (-CH=CH-) |
| ~5.0 | Septet | 2H | Methine Protons (-CH(CH₃)₂) |
| ~1.2 | Doublet | 12H | Methyl Protons (-CH(CH₃)₂) |
| ¹³C NMR | |||
| Chemical Shift (δ) ppm | Assignment | ||
| ~165 | Carbonyl Carbon (-C=O) | ||
| ~130 | Olefinic Carbon (-CH=CH-) | ||
| ~68 | Methine Carbon (-CH(CH₃)₂) | ||
| ~22 | Methyl Carbon (-CH(CH₃)₂) |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.[10]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2970 | C-H stretch (alkyl) |
| ~1730 | C=O stretch (ester) |
| ~1645 | C=C stretch (alkene) |
| ~1160 | C-O stretch (ester) |
Chemical Reactivity and Synthesis
Dipropyl maleate undergoes reactions typical of esters and alkenes. Its reactivity makes it a versatile intermediate in organic synthesis.
Hydrolysis
As an ester, dipropyl maleate can be hydrolyzed under acidic or basic conditions to yield maleic acid and propanol. The hydrolysis of dialkyl maleates can be mediated by reagents such as a t-BuNH2/LiBr/alcohol/H2O system.[11]
Polymerization
The carbon-carbon double bond in dipropyl maleate allows it to participate in polymerization reactions. It can be copolymerized with other monomers, such as vinyl acetate, to create polymers with tailored properties for applications like adhesives and coatings.[12] These copolymers are also being explored for biomedical applications, including drug delivery.[12]
Diels-Alder Reaction
Dipropyl maleate can act as a dienophile in Diels-Alder reactions, a powerful tool in organic synthesis for the formation of cyclic compounds.[13]
Experimental Protocols
Synthesis of Dipropyl Maleate
Objective: To synthesize dipropyl maleate via the esterification of maleic anhydride (B1165640) with isopropanol (B130326).
Methodology: This protocol is adapted from a patented method for the catalytic synthesis of diisopropyl maleate.[14]
Materials:
-
Maleic anhydride
-
Isopropanol
-
Dual-nuclear functionalized ionic liquid catalyst
Procedure:
-
Mix maleic anhydride and isopropanol in a mass ratio of 1:3 to 1:8.
-
Add the dual-nuclear functionalized ionic liquid catalyst, with a mass equivalent to 10% to 20% of the maleic anhydride.
-
Heat the reaction mixture to a temperature between 70 °C and 110 °C.
-
Stir the mixture under condensation and reflux for 3 to 8 hours.
-
After the reaction is complete, allow the mixture to stand at room temperature to separate into layers.
-
The lower ionic liquid layer can be recycled after removing water by rotary evaporation.
-
The upper product layer is purified by vacuum distillation to obtain pure diisopropyl maleate.
Spectroscopic Analysis
Objective: To obtain ¹H NMR, ¹³C NMR, and IR spectra of dipropyl maleate.
5.2.1. NMR Spectroscopy Protocol [15]
Sample Preparation:
-
Dissolve 5-10 mg of the liquid dipropyl maleate sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
5.2.2. FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR) [15]
Sample Preparation: Ensure the liquid sample is free of any solid impurities or water.
Instrument Setup and Data Acquisition:
-
Use a clean, dry ATR crystal (e.g., diamond or zinc selenide).
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid sample onto the center of the ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Solubility Determination[9]
Objective: To quantitatively determine the solubility of dipropyl maleate in a given solvent.
Methodology:
-
Add an excess amount of dipropyl maleate to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium.
-
Allow the undissolved solute to settle.
-
Carefully extract a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent.
-
Analyze the concentration of dipropyl maleate in the diluted sample using a suitable analytical technique, such as gas chromatography (GC) with a pre-established calibration curve.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Applications in Drug Development
While direct pharmacological activity of dipropyl maleate is not extensively documented, its properties as a monomer and plasticizer are of significant interest in drug delivery research.[12][16] Copolymers containing dipropyl maleate can be synthesized to form nanoparticles, micelles, or hydrogels for controlled drug release.[12] The ester linkages in the polymer backbone can be designed to be biodegradable, allowing for the release of the encapsulated drug and subsequent clearance of the polymer from the body.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of dipropyl maleate.
Conceptual Drug Delivery System Development
Caption: Development of a drug delivery system from a dipropyl maleate copolymer.
Safety and Handling
Dipropyl maleate may cause skin and eye irritation, as well as respiratory irritation.[17] It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.[7][17] In case of contact, wash the affected area with plenty of water.[7] For firefighting, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
Conclusion
Dipropyl maleate is a versatile chemical with well-defined physicochemical and spectroscopic properties. The detailed protocols provided in this guide for its synthesis and characterization will be valuable for researchers. Furthermore, its potential application in the development of novel drug delivery systems highlights its importance for the pharmaceutical industry. Further research into the biocompatibility and degradation products of dipropyl maleate-based copolymers is warranted to fully realize its potential in drug development.
References
- 1. Dipropyl maleate | C10H16O4 | CID 5271567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. DIPROPYL MALEATE | 2432-63-5 [chemicalbook.com]
- 4. dipropyl maleate | 2432-63-5 [chemnet.com]
- 5. GSRS [precision.fda.gov]
- 6. GSRS [precision.fda.gov]
- 7. capotchem.cn [capotchem.cn]
- 8. di-n-propyl maleate [stenutz.eu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 12. benchchem.com [benchchem.com]
- 13. celanese.com [celanese.com]
- 14. CN103288634A - A method for catalytic synthesis of diisopropyl maleate - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. assets.thermofisher.com [assets.thermofisher.com]
